ent-Corey PG-Lactone Diol
Overview
Description
Mechanism of Action
Target of Action
It is known to be a chiral intermediate used in the preparation of prostaglandins (pgs) and pg analogs . Prostaglandins are bioactive lipids that play crucial roles in a variety of biological processes, including inflammation, fever, and pain responses.
Mode of Action
As a chiral intermediate in the synthesis of prostaglandins, it likely contributes to the structural diversity and functional specificity of these bioactive lipids .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Corey PG-Lactone Diol involves several steps, starting from readily available starting materials. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often formulated as a solution in methyl acetate for ease of handling and application .
Chemical Reactions Analysis
Types of Reactions: ent-Corey PG-Lactone Diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and alkylating agents.
Major Products: The major products formed from these reactions include various prostaglandin analogs and other bioactive molecules that have significant applications in medicinal chemistry .
Scientific Research Applications
ent-Corey PG-Lactone Diol is widely used in scientific research due to its versatility and chiral properties. Some of its applications include:
Comparison with Similar Compounds
- Corey PG-Lactone Diol
- δ-Corey-Lactone
- γ-Corey-Lactone
Comparison: ent-Corey PG-Lactone Diol is unique due to its specific stereochemistry, which makes it the enantiomer of Corey PG-Lactone Diol. This distinct configuration allows it to be used in the synthesis of specific prostaglandin analogs that may not be achievable with other similar compounds . The δ-Corey-Lactone and γ-Corey-Lactone are also used in prostaglandin synthesis but differ in their ring structures and stereochemical properties .
Properties
IUPAC Name |
(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJOPRRQCMFHNY-KVPZUBJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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